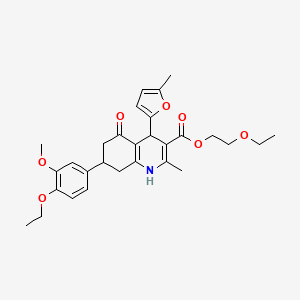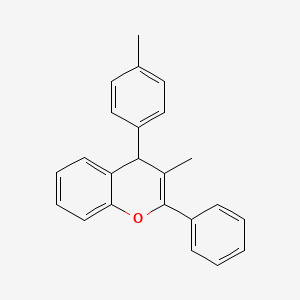![molecular formula C22H25N3O2 B11602195 (3Z)-3-[(4-ethoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11602195.png)
(3Z)-3-[(4-ethoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3Z)-3-[(4-ethoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an indole core, a piperidine ring, and an ethoxyphenyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-ethoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated intermediate.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a condensation reaction between an ethoxyphenyl amine and an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it into an amine.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring and the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are common reagents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole and piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study various biochemical pathways. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.
Medicine
Medically, the compound holds potential as a lead compound for drug development. Its structural features suggest it could interact with specific biological targets, making it a candidate for therapeutic applications in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mecanismo De Acción
The mechanism of action of (3Z)-3-[(4-ethoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, either inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-3-[(4-methoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[(4-chlorophenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[(4-fluorophenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-3-[(4-ethoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one lies in the presence of the ethoxy group on the phenyl ring. This modification can significantly alter the compound’s physicochemical properties, such as solubility and lipophilicity, as well as its biological activity. Compared to similar compounds with different substituents, the ethoxy group may enhance the compound’s ability to penetrate biological membranes or interact with specific molecular targets.
Propiedades
Fórmula molecular |
C22H25N3O2 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)imino-1-(piperidin-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C22H25N3O2/c1-2-27-18-12-10-17(11-13-18)23-21-19-8-4-5-9-20(19)25(22(21)26)16-24-14-6-3-7-15-24/h4-5,8-13H,2-3,6-7,14-16H2,1H3 |
Clave InChI |
PDFFMUWVLQHPCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(2-methylphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602115.png)
![Diethyl 2,6-diamino-4-(4-butylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11602116.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602118.png)

![ethyl (5Z)-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11602127.png)
![benzyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602132.png)
![3-(2,4-dimethylphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11602151.png)
![{(2E)-2-[(2E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11602161.png)
![methyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602164.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11602166.png)
![1-[4-(2-Hydroxy-3-p-tolyloxy-propyl)-piperazin-1-yl]-3-p-tolyloxy-propan-2-ol](/img/structure/B11602174.png)
![(5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602175.png)

![3,3'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11602184.png)
